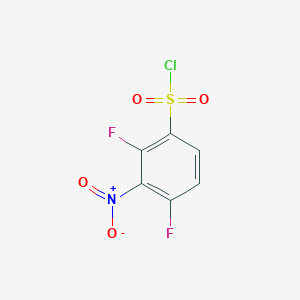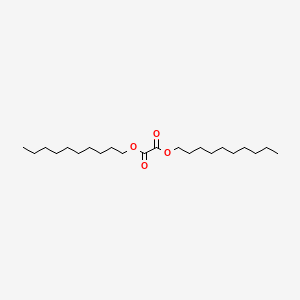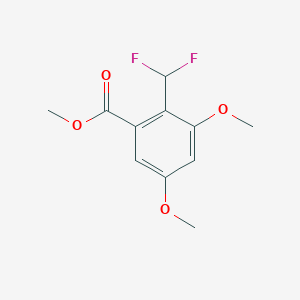
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate is an organic compound that belongs to the class of difluoromethylated aromatic esters This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the aromatic ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as 3,5-dimethoxybenzoic acid, using difluoromethylating agents like ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction is usually carried out under controlled conditions, often involving the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include difluoromethylated carboxylic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate exerts its effects is primarily related to the presence of the difluoromethyl group. This group can act as a bioisostere for alcohol, thiol, or amine groups, allowing the compound to interact with various molecular targets and pathways . The highly polarized C-H bond of the difluoromethyl group makes it a competent hydrogen bond donor, which can influence the compound’s binding affinity and specificity for certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-(trifluoromethyl)-3,5-dimethoxybenzoate: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and applications.
Methyl 2-(fluoromethyl)-3,5-dimethoxybenzoate:
Uniqueness
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, enhanced metabolic stability, and the ability to form strong hydrogen bonds . These characteristics make it a valuable compound in various fields of research and application.
Propiedades
Fórmula molecular |
C11H12F2O4 |
|---|---|
Peso molecular |
246.21 g/mol |
Nombre IUPAC |
methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H12F2O4/c1-15-6-4-7(11(14)17-3)9(10(12)13)8(5-6)16-2/h4-5,10H,1-3H3 |
Clave InChI |
UOIGSNRGLRHTCD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


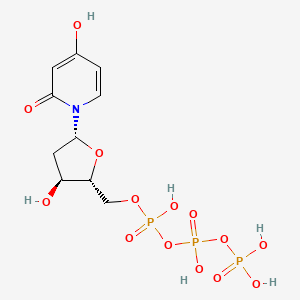

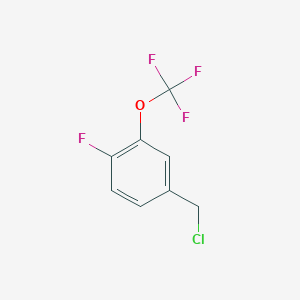
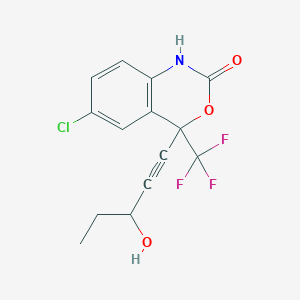
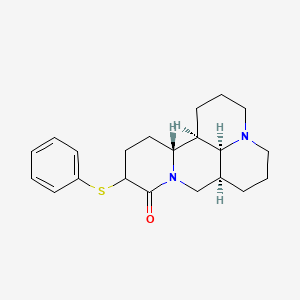
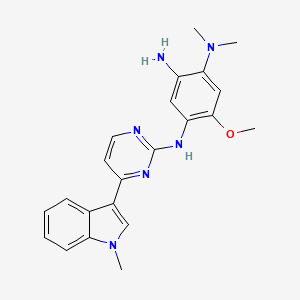
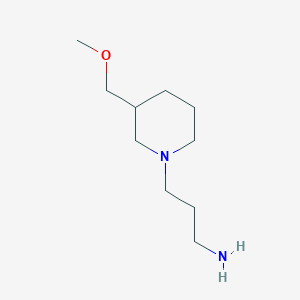
![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
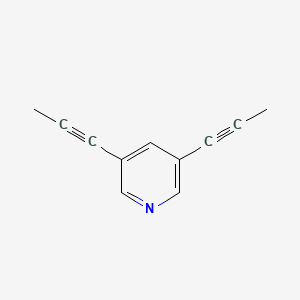
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)

![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
